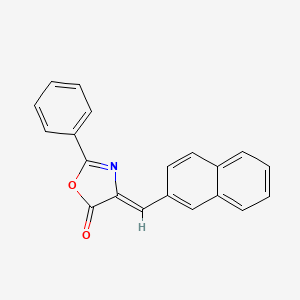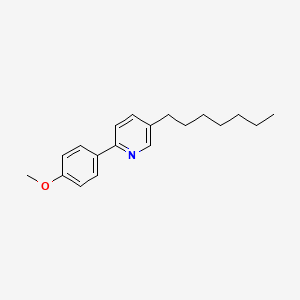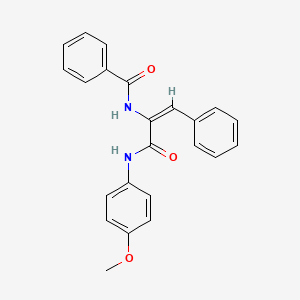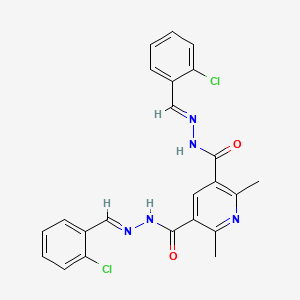
(4Z)-4-(2-naphthylmethylene)-2-phenyl-oxazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-(2-naftilmetilen)-2-fenil-oxazol-5-ona es un compuesto orgánico complejo que presenta un grupo naftil, un grupo fenil y un anillo oxazol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (4Z)-4-(2-naftilmetilen)-2-fenil-oxazol-5-ona generalmente implica la condensación de 2-naftaldheído con 2-fenil-4-oxazolona bajo condiciones de reacción específicas. La reacción a menudo está catalizada por una base como el etoxido de sodio o el terc-butóxido de potasio en un disolvente aprótico como el dimetilsulfóxido (DMSO) o el tetrahidrofurano (THF). La reacción procede a través de la formación de un intermedio de base de Schiff, que luego cicla para formar el anillo oxazol .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y el rendimiento del proceso. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones
(4Z)-4-(2-naftilmetilen)-2-fenil-oxazol-5-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo para formar derivados de oxazol correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como el borohidruro de sodio o el hidruro de litio y aluminio pueden convertir el compuesto en sus formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución electrófila y nucleófila, particularmente en los anillos naftil y fenil.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Agentes halogenantes como el bromo o el cloro en presencia de un catalizador.
Productos Principales Formados
Oxidación: Derivados de oxazol con funcionalidades de oxígeno adicionales.
Reducción: Formas reducidas del compuesto original con anillos hidrogenados.
Sustitución: Derivados halogenados del compuesto.
Aplicaciones Científicas De Investigación
(4Z)-4-(2-naftilmetilen)-2-fenil-oxazol-5-ona tiene diversas aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga su potencial como sonda fluorescente debido a sus propiedades fotofísicas únicas.
Medicina: Se explora su potencial como agente anticancerígeno debido a su capacidad para interactuar con el ADN y las proteínas.
Mecanismo De Acción
El mecanismo de acción de (4Z)-4-(2-naftilmetilen)-2-fenil-oxazol-5-ona implica su interacción con dianas moleculares como el ADN, las proteínas y las enzimas. El compuesto puede intercalarse en el ADN, interrumpiendo su estructura y función. Además, puede unirse a proteínas y enzimas, inhibiendo su actividad y provocando diversos efectos biológicos. Las vías involucradas en estas interacciones son complejas y dependen del contexto biológico específico .
Comparación Con Compuestos Similares
Compuestos Similares
- 2-(2-naftilmetilen)-alfa-tetralona
- 2,7-bis(2-naftilmetilen)cicloheptanona
- 2,5-bis(2-naftilmetilen)ciclopentanona
Unicidad
(4Z)-4-(2-naftilmetilen)-2-fenil-oxazol-5-ona es único debido a su combinación de un grupo naftil, un grupo fenil y un anillo oxazol. Esta estructura única confiere propiedades químicas y físicas distintas, lo que la hace valiosa para aplicaciones específicas en investigación e industria .
Propiedades
Fórmula molecular |
C20H13NO2 |
|---|---|
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
(4Z)-4-(naphthalen-2-ylmethylidene)-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H13NO2/c22-20-18(21-19(23-20)16-7-2-1-3-8-16)13-14-10-11-15-6-4-5-9-17(15)12-14/h1-13H/b18-13- |
Clave InChI |
VJEQAFKSQWRSLC-AQTBWJFISA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC4=CC=CC=C4C=C3)/C(=O)O2 |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC=C4C=C3)C(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(1E)-1-(4-chlorophenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11699903.png)
![3-[(2E)-2-benzylidenehydrazinyl]-6-methyl-1,2,4-triazin-5-ol](/img/structure/B11699904.png)
![4-(decyloxy)-N-[3-phenoxy-5-(phenylsulfonyl)phenyl]benzamide](/img/structure/B11699911.png)
![(3E)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1-(2,4-dimethylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699919.png)


![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B11699936.png)

![(4E)-4-[2-(2-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699959.png)
![3-methyl-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11699966.png)
![N-[(E)-1H-indol-3-ylmethylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B11699972.png)
![(4E)-4-{2-[3-(hydroxymethyl)phenyl]hydrazinylidene}-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11699974.png)

![Methyl 2-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate](/img/structure/B11699977.png)
